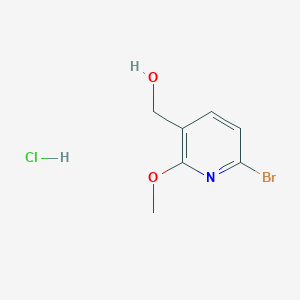![molecular formula C20H21BF4NP B13133934 (R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)
(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate is a chiral phosphine ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical transformations, making it a valuable tool in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate typically involves the reaction of ®-1-[2-(Diphenylphosphino)phenyl]ethanamine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
®-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine ligands, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is required.
Mecanismo De Acción
The mechanism of action of ®-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers to form chiral complexes, which then facilitate various chemical transformations. The molecular targets include transition metal catalysts, and the pathways involved often include asymmetric induction and enantioselective catalysis.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate: The enantiomer of the compound, used in similar applications but with opposite chirality.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand widely used in asymmetric catalysis.
DIPAMP (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene): A chiral phosphine ligand used in hydrogenation reactions.
Uniqueness
®-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate is unique due to its specific chiral structure, which allows for precise control over stereochemistry in catalytic processes. Its ability to form stable complexes with transition metals makes it a valuable tool in asymmetric synthesis.
Propiedades
Fórmula molecular |
C20H21BF4NP |
|---|---|
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
[(1R)-1-(2-diphenylphosphanylphenyl)ethyl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C20H20NP.BF4/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18;2-1(3,4)5/h2-16H,21H2,1H3;/q;-1/p+1/t16-;/m1./s1 |
Clave InChI |
VKZSYHSYRNMXNH-PKLMIRHRSA-O |
SMILES isomérico |
[B-](F)(F)(F)F.C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[NH3+] |
SMILES canónico |
[B-](F)(F)(F)F.CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


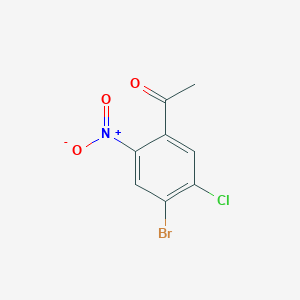
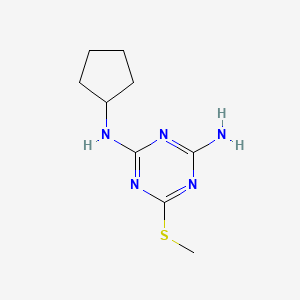
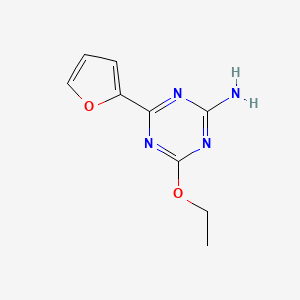

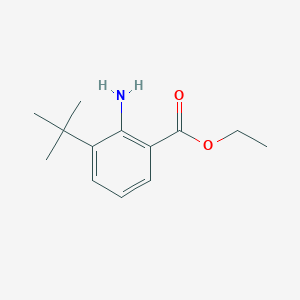
![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
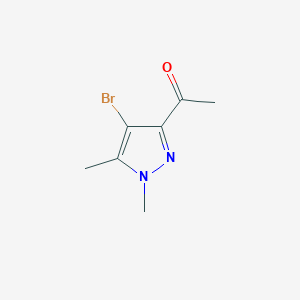
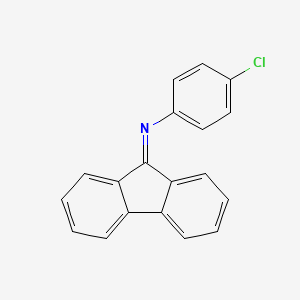

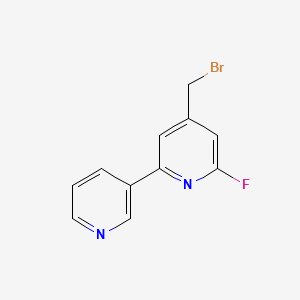
![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)

